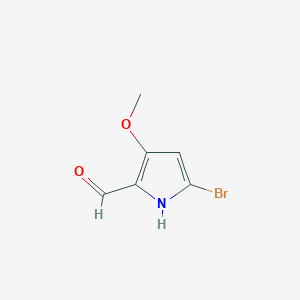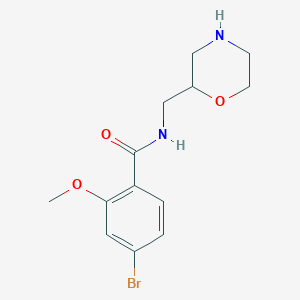![molecular formula C12H12BrNOS B6646612 [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzhydryl-based compound that contains a thiophene ring and an amino group. The synthesis of this compound is relatively simple, and it has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The mechanism of action of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been suggested that this compound may act as a photosensitizer by generating reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects:
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol has been found to have a low toxicity profile in vitro. Additionally, this compound has been found to have good solubility in various solvents, which makes it suitable for use in various scientific research studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol in lab experiments include its ease of synthesis, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its limited stability in the presence of air and moisture, which may affect its purity and reproducibility.
Zukünftige Richtungen
There are several future directions for the use of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol in scientific research. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Another potential direction is the investigation of its potential use as a ligand in metal-catalyzed reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol involves the reaction of 3-bromothiophene-2-carboxaldehyde with benzhydrylamine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol has been used in various scientific research studies due to its potential applications. This compound has been investigated for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, this compound has been investigated for its potential use as a ligand in metal-catalyzed reactions.
Eigenschaften
IUPAC Name |
[2-[(3-bromothiophen-2-yl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c13-10-5-6-16-12(10)7-14-11-4-2-1-3-9(11)8-15/h1-6,14-15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQUMQGLUFDOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)

